molecular formula C16H12ClN5O B8736119 7-Chloro-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one

7-Chloro-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one

Cat. No.: B8736119
M. Wt: 325.75 g/mol
InChI Key: SWHVJGSDSPDQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one is a useful research compound. Its molecular formula is C16H12ClN5O and its molecular weight is 325.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12ClN5O

Molecular Weight

325.75 g/mol

IUPAC Name

7-chloro-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one

InChI

InChI=1S/C16H12ClN5O/c1-8-6-18-14-10(8)3-2-4-11(14)20-15-13-9(5-12(17)21-15)7-19-22-16(13)23/h2-7,18H,1H3,(H,20,21)(H,22,23)

InChI Key

SWHVJGSDSPDQRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=CC=C2NC3=C4C(=CC(=N3)Cl)C=NNC4=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5,7-dichloro-3H-pyrido[3,4-d]pyridazin-4-one (180 mg, 0.833 mmol) in DMSO (1 ml) in a sealable vial, was added DIPEA (0.189 ml, 1.083 mmol) and 3-methyl-1H-indol-7-amine (158 mg, 1.083 mmol). The vial was capped to close and the mixture heated on a sandbath at 140° C. for 1 h. The resultant mixture was poured into water (20 ml), and extracted with EtOAc (20 ml). Organic phase was washed with water then brine, dried over Na2SO4, then concentrated under vacuum. The residue was triterated with DCM, then collected by filtration and dried to give title compound as a yellow-mustard coloured solid.
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
0.189 mL
Type
reactant
Reaction Step One
Quantity
158 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.